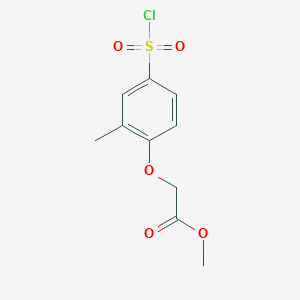

(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester

Vue d'ensemble

Description

The compound 4-(4-Chlorosulfonyl-2-methyl-phenoxy)-butyric acid and 3-(4-Chlorosulfonyl-2-methyl-phenoxy)-propionic acid are similar to the requested compound. They contain a chlorosulfonyl group attached to a methyl-phenoxy group, and an acetic acid or propionic acid group.

Molecular Structure Analysis

The molecular formula for 4-(4-Chlorosulfonyl-2-methyl-phenoxy)-butyric acid is C11H13ClO5S , and for 3-(4-Chlorosulfonyl-2-methyl-phenoxy)-propionic acid is C10H11ClO5S . These compounds contain a chlorosulfonyl group (-SO2Cl) attached to a methyl-phenoxy group, and an acetic acid or propionic acid group.Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Chlorosulfonyl-2-methyl-phenoxy)-butyric acid is 292.74 , and for 3-(4-Chlorosulfonyl-2-methyl-phenoxy)-propionic acid is 278.71 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of complex heterocyclic molecules, which are fundamental skeletons for a significant portion of commercial medicines . The ability to introduce sulfonyl chloride groups into heterocyclic frameworks allows for subsequent modifications, leading to a variety of biologically active compounds.

Photocatalytic Radical Generation

The compound can be used in photochemical processes to generate acyl and carbamoyl radicals. This is achieved using nucleophilic organic catalysts and low-energy photons (blue LEDs), which activate the corresponding chlorides and anhydrides through a nucleophilic acyl substitution pathway . This method is particularly valuable for its mild conditions and applicability to a wide range of substrates.

Green Chemistry Applications

In the pursuit of more sustainable and eco-friendly chemical processes, this compound can be involved in green synthesis methods. These include microwave-assisted synthesis, solvent-free synthesis, and water-based synthesis, which aim to reduce the environmental impact of chemical production .

Catalysis

The sulfonyl chloride moiety within the compound can act as a catalyst or a catalyst precursor in various chemical reactions. Its reactivity can be harnessed to facilitate transformations that are otherwise challenging under conventional conditions .

Drug Design and Development

Due to its structural versatility, the compound can be used in the design and development of new pharmaceuticals. Its chemical properties allow for the creation of diverse molecular architectures, which can be tailored for specific therapeutic targets .

Material Science

The compound’s reactivity makes it suitable for the synthesis of materials with specific properties. For example, it can be used in the creation of polymers with particular mechanical strengths or thermal resistances, contributing to advancements in material science .

Agricultural Chemistry

In agricultural chemistry, this compound can be utilized to synthesize agrochemicals, such as pesticides or herbicides. Its ability to undergo various chemical transformations makes it a valuable tool for developing compounds that can enhance crop protection and yield .

Analytical Chemistry

Finally, the compound can be applied in analytical chemistry for the development of new methods for substance detection and quantification. Its unique chemical properties can be exploited to create sensitive and selective assays for various analytes .

Propriétés

IUPAC Name |

methyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-7-5-8(17(11,13)14)3-4-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSEJHPTQAXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorosulfonyl-2-methyl-phenoxy)-acetic Acid Methyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)

![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)

![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)

![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)